3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities, making it a valuable subject for medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired pyrrolo[1,2-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for studying pathogen resistance mechanisms.
Medicine: Its potential as a kinase inhibitor and its anti-inflammatory properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action for 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. For instance, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Known for its anti-biofilm activity against Pseudomonas aeruginosa.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Uniqueness
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride stands out due to its unique structure, which combines the properties of both pyrrole and pyrazine rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug discovery and other scientific research applications .
Properties
IUPAC Name |
3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWUJQSICASKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CN2C1)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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